molecular formula C21H33BN2O2 B2606883 1-(Adamantan-1-ylmethyl)-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 1430845-70-7

1-(Adamantan-1-ylmethyl)-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No.: B2606883
CAS No.: 1430845-70-7
M. Wt: 356.32
InChI Key: XNIJJGBXXBCFFI-IWGXEIINSA-N
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Description

Adamantane Scaffold: Conformational Rigidity and Steric Effects

The adamantane moiety (C₁₀H₁₆) is a rigid, polycyclic hydrocarbon with a diamondoid-like structure. Its three fused cyclohexane rings create a non-planar, stress-free framework with Td symmetry. Key features include:

Property Value/Description
Conformational Rigidity Locked in a single conformation due to steric constraints; no ring flipping
Steric Profile Bulky, approximately spherical shape with high intramolecular van der Waals forces
Substituent Positioning Adamantan-1-ylmethyl group attached to the pyrazole ring via a methylene bridge

The adamantane scaffold imposes significant steric constraints, limiting rotational freedom around the methylene bridge. This rigidity enhances molecular stability and directs intermolecular interactions. Steric substituent constants (S(A)) for adamantyl groups are well-documented, with values indicating strong spatial demand that influences reaction pathways.

Pyrazole Ring System: Electronic Properties and Tautomeric Considerations

The pyrazole core (C₃H₃N₂) is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. Substituents at the 1-, 4-, and 5-positions critically influence its electronic behavior:

Substituent Position Electronic Impact
Adamantan-1-ylmethyl 1-Position Electron-donating via inductive effects; stabilizes tautomer with hydrogen on N1
Boronic Ester 4-Position Electron-withdrawing (B–O bond); favors tautomer with hydrogen on N2
Methyl 5-Position Electron-donating; enhances resonance stabilization of the aromatic ring

Tautomerism in pyrazoles involves proton transfer between N1 and N2. For this compound, computational studies suggest the 1H-tautomer (N1-protonated) is dominant, stabilized by intramolecular hydrogen bonding between the adamantane’s methyl group and the pyrazole’s N1 atom. The boronic ester’s electron-withdrawing nature further suppresses enolic tautomerism, favoring the aromatic form.

Boronic Ester Functionality: Hybridization States and Dynamic Covalent Chemistry

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group is a cyclic boronic ester with a sp²-hybridized boron center. Key characteristics include:

Property Description
Hybridization State Trigonal planar (sp²); vacant p orbital enables Lewis acidity
Reactivity Participates in dynamic covalent chemistry (transesterification, metathesis)
Stability Enhanced by tetramethyl substituents (steric protection against hydrolysis)

The boronic ester undergoes reversible bond exchange with diols (e.g., catechol derivatives), forming dynamic covalent bonds. This reactivity is critical for applications in self-healing materials or sensors. The boron’s Lewis acidity also allows coordination to electron-rich donors (e.g., pyridines), forming tetrahedral intermediates that modulate reaction kinetics.

Intermolecular Interactions: Crystallographic Packing Analysis

Crystallographic data reveal a packing motif dominated by van der Waals interactions and hydrogen bonding. Key observations include:

Interaction Type Description
Adamantane-Adamantane Face-to-face stacking due to hydrophobic surfaces
Boronic Ester-Pyrazole Weak C–H···O/N hydrogen bonds between boronate oxygen/nitrogen and pyrazole CH groups
Methyl Group Interactions Methyl groups from the boronic ester create steric barriers, limiting close packing

The adamantane’s symmetry and the pyrazole’s planarity enforce a crystalline lattice with low rotational entropy. The boronic ester’s tetramethyl groups occupy interstitial spaces, minimizing voids in the crystal structure.

Properties

IUPAC Name

1-(1-adamantylmethyl)-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33BN2O2/c1-14-18(22-25-19(2,3)20(4,5)26-22)12-23-24(14)13-21-9-15-6-16(10-21)8-17(7-15)11-21/h12,15-17H,6-11,13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNIJJGBXXBCFFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2)CC34CC5CC(C3)CC(C5)C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(Adamantan-1-ylmethyl)-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is an adamantane-based derivative that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : 1-(((3R,5R,7R)-adamantan-1-yl)methyl)-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
  • Molecular Formula : C21H33BN2O2
  • InChI Key : XNIJJGBXXBCFFI-UHFFFAOYSA-N

Structural Insights

The presence of the adamantane moiety contributes to the compound's lipophilicity and potential interactions with biological targets. The dioxaborolane group may enhance its stability and solubility in biological systems.

Research indicates that adamantane derivatives exhibit a variety of biological activities, including:

  • Enzyme Inhibition : Some studies suggest that compounds similar to this pyrazole derivative may inhibit enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is implicated in metabolic disorders like obesity and diabetes .
  • Kinase Inhibition : The compound's structure suggests potential activity against various kinases, which play crucial roles in cell signaling pathways involved in cancer progression .

Therapeutic Applications

The potential therapeutic applications of this compound include:

  • Anti-diabetic Agents : By inhibiting 11β-HSD1, the compound may help regulate glucose metabolism and improve insulin sensitivity .
  • Cancer Therapy : Given the structural similarities to known kinase inhibitors, further exploration could reveal efficacy in treating various cancers by targeting specific oncogenic pathways .

Case Studies and Experimental Data

Recent studies have explored the biological activity of adamantane derivatives. For instance:

  • In Vivo Studies : Research demonstrated that adamantane-linked compounds effectively reduced blood glucose levels in diabetic models through enzyme inhibition .
  • In Vitro Assays : Compounds similar to this pyrazole have shown promising results in inhibiting cancer cell proliferation in laboratory settings by targeting specific kinases involved in tumor growth .

Comparative Analysis

A comparative analysis of similar compounds highlights the unique properties of this pyrazole derivative:

Compound NameEnzyme TargetBiological ActivityReference
Adamantane Derivative A11β-HSD1Anti-diabetic
Adamantane Derivative BVarious KinasesAnti-cancer
1-(Adamantan-1-ylmethyl)-5-methyl...Potentially MultipleMetabolic RegulationCurrent Study

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-(Adamantan-1-ylmethyl)-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is C21H33BN2O2. Its structure includes an adamantane moiety linked to a pyrazole ring and a boron-containing dioxaborolane substituent. This combination provides interesting reactivity patterns that can be exploited in various chemical reactions and biological applications.

Medicinal Chemistry Applications

Anticancer Activity
Research has shown that pyrazole derivatives possess significant anticancer properties. For instance, studies indicate that compounds with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines. The incorporation of the adamantane structure may enhance these properties due to its ability to improve bioavailability and target specificity .

Antimicrobial Properties
The compound is also being investigated for its antimicrobial potential. Pyrazole derivatives have been reported to exhibit antibacterial and antifungal activities. The specific structure of this compound may contribute to enhanced interaction with microbial targets .

Inhibition of Enzymatic Activity
Preliminary studies suggest that this compound could act as an inhibitor for enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which plays a role in metabolic disorders like obesity and diabetes. The adamantane group may facilitate binding to the enzyme's active site due to its hydrophobic characteristics .

Material Science Applications

Organoboron Chemistry
The presence of the boron atom in the dioxaborolane group opens avenues for applications in organoboron chemistry. This compound can serve as a precursor for the synthesis of boron-containing polymers or materials with unique electronic properties .

Fluorescent Materials
Compounds with boron-containing units are often explored for their photophysical properties. The potential application of this compound in creating fluorescent materials could lead to advancements in optoelectronic devices .

Case Studies

StudyFocusFindings
Al-Wahaibi et al. (2022)Anticancer ActivityIdentified structural analogs with potent cytotoxic effects against MCF-7 and HCT-116 cell lines .
Singh et al. (2020)Antimicrobial PropertiesDemonstrated significant antibacterial activity of pyrazole derivatives .
PMC6471749 (2019)Synthesis MethodsDeveloped efficient synthesis routes for related pyrazole compounds with promising biological activities .

Comparison with Similar Compounds

Structural Features and Substituent Variations

The compound is distinguished by its adamantane-methyl (Ad-CH₂-) and 5-methyl substituents on the pyrazole core. Key analogs include:

Compound Name Substituents Molecular Weight (g/mol) Key Features
Target Compound 1-Ad-CH₂, 5-Me, 4-dioxaborolane 356.32 High lipophilicity; Suzuki coupling compatibility
1-Cyclopentyl-4-(dioxaborolan-2-yl)-1H-pyrazole 1-Cyclopentyl, 4-dioxaborolane 290.18 Reduced steric bulk; lower cost
5-Methyl-4-(dioxaborolan-2-yl)-3-(trifluoromethyl)-1H-pyrazole 5-Me, 3-CF₃, 4-dioxaborolane 320.14 Electron-withdrawing CF₃ enhances reactivity in electron-deficient systems
1-(Oxan-2-yl)-5-(dioxaborolan-2-yl)-1H-pyrazole 1-Tetrahydropyranyl, 5-dioxaborolane 322.21 Improved solubility in polar solvents
1-(2-(Pyrrolidin-1-yl)ethyl)-4-(4-dioxaborolan-2-ylphenyl)-1H-pyrazole 1-Pyrrolidinylethyl, 4-phenyl-dioxaborolane 423.34 Extended conjugation; potential CNS targeting

Key Observations :

  • The adamantane group in the target compound confers superior metabolic stability compared to cyclopentyl or tetrahydropyranyl analogs .
  • Electron-withdrawing groups (e.g., CF₃) in analogs increase electrophilicity, accelerating cross-coupling rates but reducing storage stability .

Key Observations :

  • Microwave synthesis reduces reaction times but requires specialized equipment .
  • Adamantane-containing compounds often necessitate flash chromatography due to low crystallinity .

Reactivity in Cross-Coupling Reactions

The dioxaborolane group enables Suzuki-Miyaura couplings, but substituents modulate reactivity:

Compound Coupling Partner Reaction Efficiency Application Example
Target Compound Aryl halides, triflates High (≥80% conversion) Pharmaceutical intermediates
1-(Oxan-2-yl)-5-dioxaborolane-pyrazole Heteroaryl chlorides Moderate (50-60%) Material science polymers
3-CF₃-pyrazole analog Electron-rich aryl bromides Low (30-40%) Agrochemical precursors

Key Observations :

  • Steric hindrance from the adamantane group slows coupling with bulky partners but improves selectivity .

Q & A

Q. Optimization Tips :

  • Maintain anhydrous conditions to prevent boronic ester hydrolysis .
  • Use degassed solvents (e.g., DMF/water mixtures) to enhance coupling efficiency .
  • Monitor reaction progress via TLC or HPLC to isolate intermediates.

Which spectroscopic and crystallographic methods are critical for structural elucidation?

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns and adamantane integration (e.g., adamantyl protons at δ ~1.6–2.1 ppm) .
  • IR/Raman Spectroscopy : Identify functional groups (e.g., B-O stretches at ~1350 cm⁻¹) and thione (C=S) vibrations .
  • X-ray Crystallography : Resolves molecular conformation (e.g., L-shaped geometry with dihedral angles ~78°–79°) and intermolecular interactions (e.g., C–H⋯π or O–H⋯N hydrogen bonds) .

How can computational methods predict the compound’s electronic and spectral properties?

Q. Advanced

  • DFT Calculations : Optimize geometry using B3LYP/cc-pVDZ to simulate IR/Raman spectra and compare with experimental data .
  • TD-DFT for UV/Vis : CAM-B3LYP predicts charge-transfer transitions; solvent effects can be incorporated via PCM models .
  • XMCQDPT2 : Addresses multi-reference systems for accurate excited-state modeling .

Example : Simulated UV/Vis spectra for adamantane derivatives show strong agreement with experimental λ_max values when intramolecular charge transfer is considered .

What strategies resolve contradictions in reported biological activity data?

Q. Advanced

  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., piperazine or triazole groups) to assess impact on targets like σ receptors .
  • Bioassay Standardization : Use consistent cell lines (e.g., human cancer panels) and controls. For antiviral studies, employ plaque reduction assays with defined viral strains .
  • Crystallographic Validation : Confirm active conformations via X-ray to rule out structural misinterpretations .

Case Study : Discrepancies in σ₁R antagonist activity were resolved by verifying substituent orientation using NOESY NMR .

How should researchers handle and store this compound to ensure stability?

Q. Basic

  • Storage : Refrigerate at 2–8°C in airtight containers under inert gas (e.g., argon) .
  • Handling : Use gloveboxes for moisture-sensitive steps (e.g., boronylation) .
  • Purity Monitoring : Regular HPLC analysis (C18 columns, acetonitrile/water gradients) detects hydrolysis products .

What role do intermolecular interactions play in crystallization and solid-state properties?

Q. Advanced

  • C–H⋯π Interactions : Stabilize crystal packing in adamantane derivatives, as seen in X-ray structures .
  • Hydrogen Bonding : O–H⋯N bonds in triazole-thiones form supramolecular chains, influencing solubility and melting points .
  • Twinning : Address crystal defects (e.g., inversion twinning with ~27% minor component) via careful data integration .

How can researchers design derivatives to enhance pharmacokinetic properties?

Q. Advanced

  • LogP Optimization : Introduce polar groups (e.g., hydroxybenzylidene) to balance adamantane hydrophobicity .
  • Metabolic Stability : Replace labile esters with boronic acids or fluorinated groups .
  • Permeability : Use Caco-2 assays to evaluate absorption improvements from piperazine substitutions .

What analytical challenges arise in quantifying this compound in biological matrices?

Q. Advanced

  • Sample Preparation : Solid-phase extraction (C18 cartridges) minimizes matrix interference .
  • LC-MS/MS : Monitor [M+H]⁺ ions (e.g., m/z 366 for C₁₈H₂₂BF₃N₂O₂) with MRM transitions .
  • Internal Standards : Deuterated analogs improve accuracy in pharmacokinetic studies .

How do steric effects from the adamantane group influence reactivity?

Q. Advanced

  • Steric Hindrance : Adamantane’s bulk limits access to electrophilic centers, slowing Suzuki coupling rates. Use bulky ligands (e.g., SPhos) to enhance Pd catalyst efficiency .
  • Conformational Rigidity : Reduces rotational freedom, simplifying NMR interpretation .

What synthetic modifications improve yield in large-scale preparations?

Q. Advanced

  • Catalyst Screening : Pd(OAc)₂/XPhos systems increase turnover in boronation steps .
  • Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic steps .
  • Recrystallization : Isopropanol yields high-purity crystals (>98%) with minimal loss .

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